2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide involves several steps. One common method includes the Fischer indolization reaction, where an enol intermediate is exposed to hydrochloric acid under reflux conditions in toluene to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.
Chemical Reactions Analysis
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide can be compared with other similar compounds, such as:
- 1-(2-fluorobenzyl)-1H-benzimidazol-2-yl methanol
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and potential applications.
Properties
Molecular Formula |
C24H19FN2O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide |
InChI |
InChI=1S/C24H19FN2O2/c1-26(18-10-3-2-4-11-18)24(29)23(28)20-16-27(22-14-8-6-12-19(20)22)15-17-9-5-7-13-21(17)25/h2-14,16H,15H2,1H3 |
InChI Key |
CFUNDFQDTFJXJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.